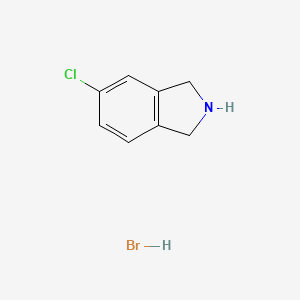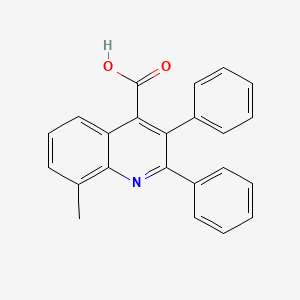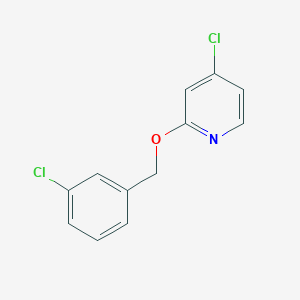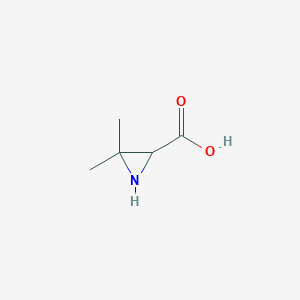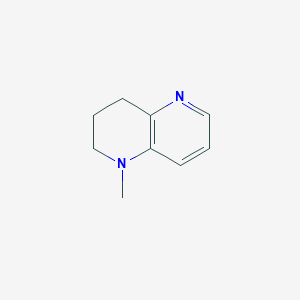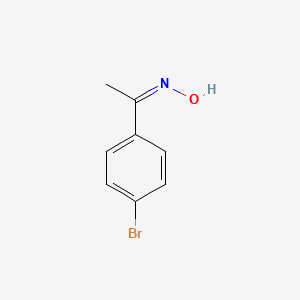
p-Bromoacetophenone oxime, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Bromoacetophenone oxime, (Z)-: is an organic compound with the molecular formula C8H8BrNO It is a derivative of acetophenone, where the oxime group is attached to the carbonyl carbon, and a bromine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Bromoacetophenone oxime, (Z)- typically involves the reaction of p-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The oxime formation is facilitated by the nucleophilic attack of hydroxylamine on the carbonyl carbon of p-bromoacetophenone, followed by the elimination of water.
Industrial Production Methods: Industrial production of p-Bromoacetophenone oxime, (Z)- can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Bromoacetophenone oxime, (Z)- can undergo oxidation reactions to form corresponding nitroso compounds or nitriles.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine atom in the para position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed:
Oxidation: Formation of nitroso compounds or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acetophenone derivatives.
Scientific Research Applications
Chemistry: p-Bromoacetophenone oxime, (Z)- is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the functionalization of C-H bonds in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of p-Bromoacetophenone oxime, (Z)- involves its interaction with molecular targets through its functional groups. The oxime group can participate in hydrogen bonding and nucleophilic attacks, while the bromine atom can undergo substitution reactions. These interactions facilitate the compound’s role in various chemical transformations and biological activities.
Comparison with Similar Compounds
p-Bromoacetophenone: Lacks the oxime group but has similar reactivity due to the bromine substitution.
Acetophenone oxime: Lacks the bromine substitution but has similar reactivity due to the oxime group.
p-Chloroacetophenone oxime: Similar structure with chlorine instead of bromine, leading to different reactivity and applications.
Properties
CAS No. |
73744-33-9 |
|---|---|
Molecular Formula |
C8H8BrNO |
Molecular Weight |
214.06 g/mol |
IUPAC Name |
(NZ)-N-[1-(4-bromophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8BrNO/c1-6(10-11)7-2-4-8(9)5-3-7/h2-5,11H,1H3/b10-6- |
InChI Key |
AWJKRPKYUKWTJX-POHAHGRESA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


